Methoxyamine hydrochloride

DNA Repair Inhibition Temozolomide Sensitization Colon Cancer

Select Methoxyamine hydrochloride for its dual utility: in oncology, it uniquely overcomes mismatch repair (MMR)-deficient tumor resistance to temozolomide by covalently blocking AP sites, while in analytical chemistry, it forms stable O-methyl oximes essential for GC-MS quantification of carbonyl metabolites. High purity (≥98%) ensures reproducibility in both BER-pathway studies and metabolomics workflows. Stock up for synergy assays with O6-benzylguanine or large-scale derivatization protocols.

Molecular Formula CH5NO.ClH
CH6ClNO
Molecular Weight 83.52 g/mol
CAS No. 593-56-6
Cat. No. B1676412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyamine hydrochloride
CAS593-56-6
Synonymsmethoxyamine
methoxyamine hydrochloride
methoxylamine
O-methylhydroxylamine
Molecular FormulaCH5NO.ClH
CH6ClNO
Molecular Weight83.52 g/mol
Structural Identifiers
SMILESCON.Cl
InChIInChI=1S/CH5NO.ClH/c1-3-2;/h2H2,1H3;1H
InChIKeyXNXVOSBNFZWHBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to light yellow crystalline power
SolubilitySoluble (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Methoxyamine Hydrochloride (CAS 593-56-6): A Base Excision Repair Inhibitor for Oncology and Analytical Derivatization


Methoxyamine hydrochloride (also known as O-methylhydroxylamine hydrochloride, TRC-102) is a small molecule that functions as a covalent inhibitor of the base excision repair (BER) pathway. Its primary mechanism involves binding to apurinic/apyrimidinic (AP) sites in DNA generated during the repair of alkylated or oxidized bases, thereby blocking the lyase activity of AP endonuclease 1 (APE1) and preventing the completion of DNA repair [1]. This mechanism leads to the accumulation of DNA strand breaks and potentiates the cytotoxicity of DNA-damaging chemotherapeutics such as temozolomide (TMZ) [2]. Beyond oncology, it is widely used as a derivatization reagent in analytical chemistry, specifically for the formation of O-methyl oximes from aldehydes and ketones prior to GC-MS analysis .

Why Generic Substitution of Methoxyamine Hydrochloride in Oncology and Analytical Workflows is Scientifically Unjustified


Direct substitution of methoxyamine hydrochloride with alternative DNA repair inhibitors or general derivatization agents is not supported by quantitative evidence. In oncology, its mechanism of action at the AP site is distinct from O6-alkylguanine-DNA alkyltransferase (AGT) inhibitors like O6-benzylguanine (BG), which target a different DNA lesion (O6-methylguanine) [1]. Consequently, the combination of MX with BG produces a profoundly different (and synergistic) cytotoxic effect compared to either agent alone [2]. In analytical chemistry, its reactivity and stability for forming O-methyl oximes are specific to its structure; substituting with hydroxylamine or other alkoxyamines will result in different derivatives with altered chromatographic properties and detection limits, invalidating validated GC-MS methods . The following quantitative comparisons provide the evidence required for informed selection.

Methoxyamine Hydrochloride: A Quantitative Comparator Analysis Against Alternatives in DNA Repair Inhibition and Analytical Performance


TMZ Cytotoxicity Potentiation: MX vs. O6-Benzylguanine (BG) vs. PARP Inhibitor PD128763

Methoxyamine (MX) synergistically enhances the cytotoxicity of temozolomide (TMZ) by inhibiting the base excision repair (BER) pathway. In a comparative study, the dose modification factor (DMF) for TMZ cytotoxicity by MX was 2.3 in MMR-proficient SW480 cells and 3.1 in MMR-deficient HCT116 cells. This effect was further amplified when MX was combined with the AGT inhibitor O6-benzylguanine (BG), resulting in a 65.8-fold increase in TMZ cytotoxicity in SW480 cells, a synergistic effect not observed with either agent alone [1]. In a separate comparison, the PARP inhibitor PD128763 achieved a DMF of 4.7 in HCT116 cells, indicating a distinct and potentially complementary mechanism [2].

DNA Repair Inhibition Temozolomide Sensitization Colon Cancer

DNA Double-Strand Break Induction: MX vs. O6-Benzylguanine in MMR-Deficient Cells

In MMR-deficient HCT116 colon cancer cells, which are intrinsically resistant to TMZ, the combination of TMZ with O6-benzylguanine (BG) fails to produce significant levels of 50 kb double-stranded DNA fragments (DNA-DSB). In contrast, the combination of TMZ with methoxyamine (MX) generates significant levels of DNA-DSB in these same resistant cells [1]. This demonstrates that MX can bypass MMR-deficiency, a common mechanism of TMZ resistance, whereas BG cannot.

DNA Damage Mismatch Repair Deficiency Chemosensitization

Clinical Tolerability and Dosing: MX vs. PARP Inhibitors

A phase I clinical trial established that intravenous methoxyamine (MX) at a dose of 150 mg/m² can be safely co-administered with standard oral temozolomide (TMZ, 200 mg/m² daily × 5) with minimal dose-limiting toxicities (DLTs) [1]. In contrast, clinical combinations of TMZ with PARP inhibitors have often been associated with dose-limiting myelosuppression (e.g., thrombocytopenia, neutropenia), requiring dose reductions or schedule modifications [2].

Phase I Clinical Trial Safety Profile Advanced Solid Tumors

Derivatization Performance: Methoxyamine Hydrochloride vs. Hydroxylamine

Methoxyamine hydrochloride is the preferred reagent for the oximation of carbonyl compounds prior to GC-MS analysis because it yields O-methyl oxime derivatives that are more volatile and thermally stable than the corresponding oximes formed with hydroxylamine . This results in improved chromatographic peak shape and lower detection limits. Standard protocols for metabolomics specify methoxyamine hydrochloride at a concentration of 20 mg/mL in pyridine for 90 minutes at 37°C [1].

GC-MS Derivatization Oximation Metabolomics

Defined Application Scenarios for Methoxyamine Hydrochloride Based on Quantitative Evidence


Overcoming Temozolomide Resistance in Mismatch Repair-Deficient Cancers

Research indicates that MMR-deficient cancers are resistant to TMZ. Methoxyamine hydrochloride (MX) uniquely overcomes this resistance by generating lethal DNA double-strand breaks where AGT inhibitors like O6-benzylguanine fail [1]. This scenario is optimal for investigators studying novel combination therapies for MMR-deficient tumors, including certain colorectal, endometrial, and glioblastoma models.

Preclinical Development of Synergistic TMZ-Based Combination Regimens

Quantitative data demonstrate that MX synergizes with TMZ and further enhances its cytotoxicity when combined with AGT inhibitors (BG), producing a 65.8-fold increase in cell killing [1]. This scenario is ideal for drug discovery programs aiming to maximize TMZ efficacy through rational combinations targeting multiple DNA repair pathways.

Robust Quantification of Carbonyl Metabolites in GC-MS Metabolomics Workflows

The formation of volatile and thermally stable O-methyl oxime derivatives is critical for the accurate GC-MS quantification of sugars, steroids, and other carbonyl-containing metabolites [1]. Procurement of high-purity methoxyamine hydrochloride (≥98%) is essential for maintaining method sensitivity and reproducibility in core metabolomics facilities and biomarker discovery studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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